

An In-depth Technical Guide to the Physical Properties of (R)-2-Phenylpyrrolidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-2-Phenylpyrrolidine

Cat. No.: B1332707

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This technical guide provides a comprehensive overview of the physical properties of **(R)-2-Phenylpyrrolidine**, a chiral amine of significant interest in medicinal chemistry and organic synthesis. This document details available quantitative data, outlines experimental protocols for property determination, and visualizes a relevant biological pathway and a synthetic workflow.

Core Physical Properties

(R)-2-Phenylpyrrolidine is a versatile building block in the development of novel therapeutics, particularly in the fields of neuroscience and anti-inflammatory agents.^[1] Its physical characteristics are crucial for its handling, reaction optimization, and formulation.

Quantitative Data Summary

The following table summarizes the key physical properties of **(R)-2-Phenylpyrrolidine**. It is important to note that some of the listed data are predicted values and should be confirmed by experimental analysis for critical applications.

Physical Property	Value	Notes	Source
Molecular Formula	C ₁₀ H ₁₃ N	-	[2]
Molecular Weight	147.22 g/mol	-	[2]
Appearance	Colorless to Yellow Liquid	-	[3]
Melting Point	42-43 °C	Predicted for 2-Phenylpyrrolidine (racemic)	[4][5][6]
Boiling Point	68 °C	Predicted for 2-Phenylpyrrolidine (racemic)	[4][5][6]
Density	0.988 ± 0.06 g/cm ³	Predicted for 2-Phenylpyrrolidine (racemic)	[4][5][6]
Refractive Index	1.5390	For 2-Phenylpyrrolidine (racemic)	[5][6]
pKa	10.13 ± 0.10	Predicted for 2-Phenylpyrrolidine (racemic)	[7]
Solubility	Amines with 6-9 carbons may or may not be soluble in water. Amines are generally more soluble in acidic solutions due to the formation of the corresponding ammonium salt.	General information for amines. Specific experimental data for (R)-2-Phenylpyrrolidine is not readily available.	[8]

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the key physical properties of **(R)-2-Phenylpyrrolidine**. These are generalized protocols that can be adapted for this specific compound.

Melting Point Determination (for low-melting solids or as a purity check)

Since **(R)-2-Phenylpyrrolidine** can be a liquid at or near room temperature, this protocol is applicable if it is a solid at the time of measurement or for its solid derivatives.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)[9]
- Capillary tubes (sealed at one end)[3]
- Thermometer

Procedure:

- **Sample Preparation:** A small amount of the solid sample is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[9]
- **Apparatus Setup:** The capillary tube is placed in the heating block of the melting point apparatus.
- **Heating:** The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[10]
- **Observation and Recording:** The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[10] A narrow melting range (0.5-1°C) is indicative of a pure compound.

Micro Boiling Point Determination

This method is suitable for determining the boiling point of small quantities of liquid.

Apparatus:

- Thiele tube or a small beaker for an oil bath[\[11\]](#)
- Small test tube (e.g., 6 x 50 mm) or a fusion tube[\[11\]](#)
- Capillary tube (sealed at one end)[\[11\]](#)
- Thermometer
- Heating source (e.g., Bunsen burner or hot plate)

Procedure:

- **Sample Preparation:** A few drops of **(R)-2-Phenylpyrrolidine** are placed into the small test tube. A capillary tube is then placed inside the test tube with the sealed end pointing upwards.
- **Apparatus Assembly:** The test tube is attached to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb. This assembly is then clamped and immersed in an oil bath within a Thiele tube or beaker.
- **Heating:** The oil bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[\[11\]](#)
- **Observation and Recording:** Heating is continued until a rapid and continuous stream of bubbles is observed. The heat source is then removed, and the bath is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

Density Determination using a Pycnometer

A pycnometer provides a precise method for determining the density of a liquid.

Apparatus:

- Pycnometer (a glass flask with a close-fitting stopper containing a capillary)
- Analytical balance
- Constant temperature bath

Procedure:

- Mass of Empty Pycnometer: The pycnometer is thoroughly cleaned, dried, and its mass is accurately measured on an analytical balance (m_{pyc}).
- Mass of Pycnometer with Water: The pycnometer is filled with distilled water of a known temperature and density (ρ_{water}). The stopper is inserted, and any excess water emerging from the capillary is carefully wiped off. The mass of the water-filled pycnometer is measured ($m_{\text{pyc}+\text{water}}$).
- Volume Calculation: The mass of the water is calculated ($m_{\text{water}} = m_{\text{pyc}+\text{water}} - m_{\text{pyc}}$), and the exact volume of the pycnometer is determined ($V = m_{\text{water}} / \rho_{\text{water}}$).
- Mass of Pycnometer with Sample: The pycnometer is emptied, dried, and then filled with **(R)-2-Phenylpyrrolidine** at the same temperature. The mass of the sample-filled pycnometer is measured ($m_{\text{pyc}+\text{sample}}$).
- Density Calculation: The mass of the sample is calculated ($m_{\text{sample}} = m_{\text{pyc}+\text{sample}} - m_{\text{pyc}}$), and the density of **(R)-2-Phenylpyrrolidine** is determined ($\rho_{\text{sample}} = m_{\text{sample}} / V$).^[12]

Solubility Determination

This protocol outlines a qualitative method to determine the solubility of **(R)-2-Phenylpyrrolidine** in various solvents.

Apparatus:

- Small test tubes

- Graduated pipettes or droppers
- Vortex mixer or manual agitation

Procedure:

- Solvent Addition: Approximately 1 mL of the solvent to be tested (e.g., water, ethanol, acetone, diethyl ether) is placed in a small test tube.
- Solute Addition: A small, measured amount of **(R)-2-Phenylpyrrolidine** (e.g., 50 µL) is added to the solvent.
- Mixing: The test tube is vigorously shaken or vortexed for a set period (e.g., 1-2 minutes).
- Observation: The mixture is observed for signs of dissolution. A clear, homogeneous solution indicates solubility. The presence of cloudiness, a separate layer, or undissolved droplets indicates insolubility or partial solubility.
- Acidic Solubility: For water-insoluble amines, the test can be repeated using a dilute aqueous acid solution (e.g., 5% HCl). Dissolution in the acidic solution indicates the formation of a soluble ammonium salt, confirming the basic nature of the amine.

Mandatory Visualizations

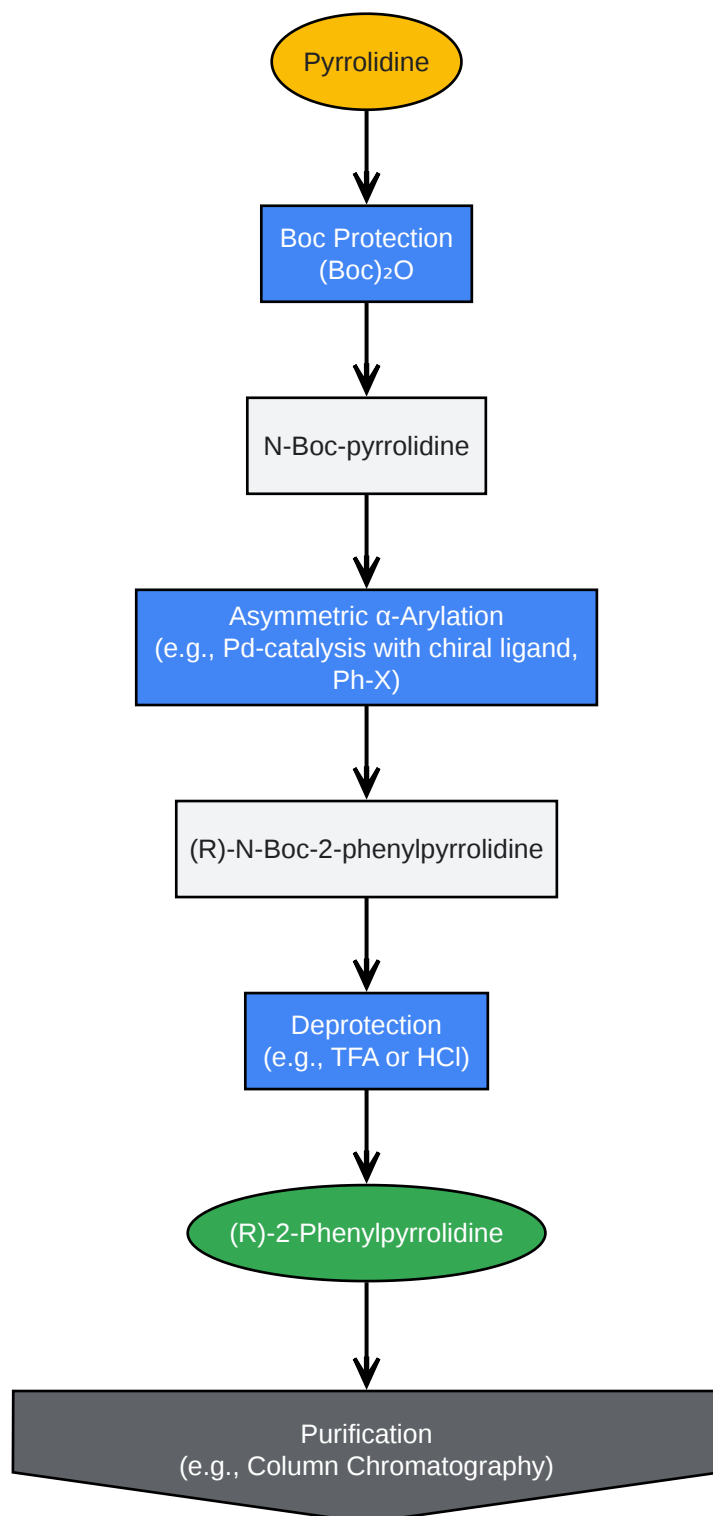
Signaling Pathway

Phenylpyrrolidine derivatives have been investigated for their potential to modulate inflammatory responses, in some cases by inhibiting Toll-like receptor (TLR) signaling pathways.^{[13][14][15]} TLRs are key components of the innate immune system that recognize pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), leading to the activation of downstream signaling cascades that result in the production of inflammatory cytokines.^{[13][14][15]}

Caption: Generalized Toll-like Receptor (TLR) signaling pathway and potential inhibition points.

Experimental Workflow

The synthesis of **(R)-2-Phenylpyrrolidine** can be achieved through various methods, including asymmetric synthesis to ensure the desired enantiomeric purity. A common approach involves the asymmetric α -arylation of an N-protected pyrrolidine, followed by deprotection.



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Caption: A representative synthetic workflow for **(R)-2-Phenylpyrrolidine**.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of (R)-2-Phenylpyrrolidine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1332707#physical-properties-of-r-2-phenylpyrrolidine]

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